5,5,5-trifluoropent-2-enoic acid
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Overview
Description
5,5,5-Trifluoropent-2-enoic acid is a fluorinated organic compound with the molecular formula C5H5F3O2 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pent-2-enoic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 5,5,5-trifluoropent-2-enoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoropent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated fluorinated acids.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products Formed:
Oxidation: Formation of trifluoropentanoic acid or trifluoroketones.
Reduction: Formation of 5,5,5-trifluoropentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,5-Trifluoropent-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with nematicidal properties.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5,5,5-trifluoropent-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by integrating into biological membranes due to its fluorinated nature. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4,5,5-Trifluoropent-4-enoic acid: Another fluorinated pentenoic acid with similar properties but different substitution patterns.
5,5,5-Trifluoropentanoic acid: A fully saturated analog of 5,5,5-trifluoropent-2-enoic acid.
Uniqueness: this compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
5,5,5-trifluoropent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2-4(9)10/h1-2H,3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJNMLSOKFTGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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